![molecular formula C15H13BrN2O B3985662 3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3985662.png)
3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one
Übersicht
Beschreibung
3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one is a chemical compound with a molecular formula of C15H12BrN3O. It is also known as BAY 43-9006 or sorafenib, which is a drug used in the treatment of liver, kidney, and thyroid cancer. Sorafenib is a multi-targeted kinase inhibitor that inhibits tumor cell proliferation and angiogenesis. In
Wirkmechanismus
The mechanism of action of 3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one involves the inhibition of several kinases, including Raf-1, B-Raf, and VEGFR-2. Sorafenib blocks the activation of the Raf/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. It also inhibits the activity of VEGFR-2, which is involved in tumor angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It inhibits tumor cell proliferation and angiogenesis, leading to the suppression of tumor growth. It also induces apoptosis, which is programmed cell death. Sorafenib has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one in lab experiments is its multi-targeted kinase inhibition properties. It can be used to study the effect of kinase inhibition on tumor cell proliferation and angiogenesis. However, one limitation is that sorafenib has been shown to have off-target effects, which may affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one. One direction is to investigate the combination of sorafenib with other anti-cancer drugs to enhance its efficacy. Another direction is to study the effect of sorafenib on other types of cancer, such as lung and breast cancer. Furthermore, the development of new sorafenib analogs with improved efficacy and reduced toxicity is another future direction.
Conclusion:
In conclusion, this compound is a chemical compound with anti-cancer properties. It inhibits tumor cell proliferation and angiogenesis by blocking the activation of several kinases. Sorafenib has been approved by the FDA for the treatment of liver, kidney, and thyroid cancer. There are several future directions for the study of sorafenib, including investigating its combination with other anti-cancer drugs and developing new sorafenib analogs with improved efficacy and reduced toxicity.
Wissenschaftliche Forschungsanwendungen
3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in tumor cell proliferation and angiogenesis. Sorafenib has been approved by the FDA for the treatment of liver, kidney, and thyroid cancer.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromoanilino)-1-pyridin-3-ylbut-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-11(18-14-6-4-13(16)5-7-14)9-15(19)12-3-2-8-17-10-12/h2-10,18H,1H3/b11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQVJFGUKFEFLN-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CN=CC=C1)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CN=CC=C1)/NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.